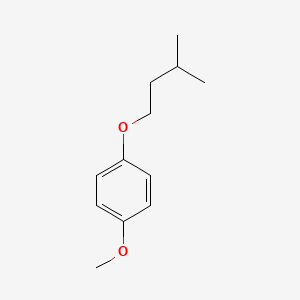

1-Methoxy-4-(3-methylbutoxy)benzene

Description

Properties

CAS No. |

20744-00-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-methoxy-4-(3-methylbutoxy)benzene |

InChI |

InChI=1S/C12H18O2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

OYLQCUOETLHMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

p-(3-Methylbutoxy)anisole synonyms and nomenclature

This technical guide details the chemical identity, synthesis, and potential applications of p-(3-Methylbutoxy)anisole , a specific ether derivative of 4-methoxyphenol (Mequinol).

Introduction & Chemical Identity

p-(3-Methylbutoxy)anisole is an unsymmetrical dialkyl ether of hydroquinone, characterized by a methoxy group at the C1 position and a 3-methylbutoxy (isopentyloxy) group at the C4 position of the benzene ring. This compound serves as a lipophilic analog of 4-methoxyphenol (Mequinol) and is relevant in organic synthesis, particularly as an intermediate for liquid crystalline materials, fragrance compounds, and pharmaceutical development where lipophilicity modulation is required.

Nomenclature & Synonyms

The systematic naming follows IUPAC conventions for ether substituents on a benzene ring. The parent structure is anisole (methoxybenzene), with the higher priority substituent determining the base name in some contexts, though "anisole" is the preferred IUPAC name for methoxybenzene derivatives.

| Nomenclature System | Name |

| IUPAC Name | 1-Methoxy-4-(3-methylbutoxy)benzene |

| Systematic Name | 1-Methoxy-4-(isopentyloxy)benzene |

| Common Name | Hydroquinone methyl isoamyl ether |

| Alternative Synonym | 4-Isoamyloxyanisole |

| Alternative Synonym | p-Isopentyloxyanisole |

| Chemical Formula | C₁₂H₁₈O₂ |

| SMILES | COc1ccc(OCCC(C)C)cc1 |

Structural Analysis

The molecule consists of a central aromatic ring substituted with two ether linkages. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, activating the ring. The 3-methylbutoxy group (-OCH₂CH₂CH(CH₃)₂) adds significant steric bulk and lipophilicity compared to the methoxy group.

Key Structural Features:

-

Lipophilicity: The isopentyl chain increases the LogP (partition coefficient), enhancing membrane permeability relative to Mequinol.

-

Electronic Effects: Both substituents are alkoxy groups, making the benzene ring electron-rich and susceptible to electrophilic aromatic substitution (EAS).

-

Stability: Ether linkages are generally stable to bases and oxidizing agents but can be cleaved by strong acids (e.g., HBr, HI).

Synthesis & Methodology

The most reliable route for synthesizing p-(3-Methylbutoxy)anisole is the Williamson Ether Synthesis . This method involves the Sɴ2 reaction of a phenoxide ion (generated from 4-methoxyphenol) with a primary alkyl halide (1-bromo-3-methylbutane).

Experimental Protocol: Williamson Ether Synthesis

Objective: Preparation of 1-Methoxy-4-(3-methylbutoxy)benzene via Sɴ2 alkylation.

Reagents:

-

Substrate: 4-Methoxyphenol (Mequinol) [CAS: 150-76-5]

-

Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) [CAS: 107-82-4]

-

Base: Potassium Carbonate (K₂CO₃) [Anhydrous]

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Methoxyphenol (1.0 eq) in anhydrous Acetone (0.5 M concentration) .

-

Deprotonation: Add Potassium Carbonate (2.0 eq) to the solution. The excess base ensures complete deprotonation of the phenol to the phenoxide anion. Stir at room temperature for 30 minutes.

-

Alkylation: Add 1-Bromo-3-methylbutane (1.2 eq) dropwise to the reaction mixture. If using the optional catalyst, add Potassium Iodide (0.1 eq) at this stage.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and maintain stirring for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

-

Dissolve the residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine .

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the crude oil by Vacuum Distillation or Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the pure ether.

Reaction Mechanism (Sɴ2)

The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon attached to the bromine in the alkyl halide. The reaction proceeds with inversion of configuration (not relevant for the primary carbon) and displacement of the bromide leaving group.

Figure 1: Synthesis pathway via Williamson Ether Synthesis showing the transformation of 4-methoxyphenol to the target ether.

Chemical Properties & Data Presentation

The physicochemical properties of p-(3-Methylbutoxy)anisole are largely governed by the ether functionality and the lipophilic isopentyl chain.

| Property | Value (Estimated/Calculated) |

| Molecular Weight | 194.27 g/mol |

| Exact Mass | 194.1307 Da |

| Physical State | Colorless Liquid or Low-Melting Solid |

| Boiling Point | ~280–290°C (Predicted based on homologs) |

| LogP (Octanol/Water) | ~3.5–4.0 (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, DCM |

| Refractive Index | ~1.50–1.52 |

Spectroscopic Identification (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.83 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe).

-

δ 6.81 (d, J = 9.0 Hz, 2H, Ar-H ortho to O-Isoamyl).

-

δ 3.92 (t, J = 6.5 Hz, 2H, -OCH ₂-).

-

δ 3.77 (s, 3H, -OCH ₃).[1]

-

δ 1.82 (m, 1H, -CH (CH₃)₂).

-

δ 1.66 (q, 2H, -CH₂-CH ₂-CH-).

-

δ 0.96 (d, 6H, -CH(CH ₃)₂).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic carbons: ~153.0 (C-O), 115.0 (C-H).

-

Aliphatic carbons: ~67.0 (-OCH₂-), 55.8 (-OCH₃), 38.0 (-CH₂-), 25.0 (-CH-), 22.5 (-CH₃).

-

Applications & Significance

Pharmaceutical Development

As a derivative of Mequinol (a common depigmenting agent), p-(3-Methylbutoxy)anisole represents a lipophilic ether prodrug or analog.

-

Mechanism: The ether linkage is metabolically stable but can be cleaved by specific cytochrome P450 enzymes (O-dealkylation) to release the active phenol (Mequinol) in vivo.

-

Utility: Increasing the lipophilicity (LogP > 3) enhances skin permeation for topical formulations or blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Liquid Crystals & Materials Science

Dialkyl ethers of hydroquinone are frequent cores (mesogens) in liquid crystal synthesis.

-

Role: The flexible isopentyl tail disrupts crystal packing, lowering the melting point and stabilizing the nematic phase in liquid crystal mixtures.

-

Relevance: Used as a building block for low-viscosity liquid crystal mixtures in display technologies.

Fragrance Industry

Ethers of anisole often possess sweet, floral, or balsamic odors.

-

Odor Profile: Likely to have a mild, sweet, herbal, or anise-like odor with greater substantivity (persistence) than anisole due to the heavier alkyl chain.

Figure 2: Nomenclature hierarchy illustrating the derivation of the target compound from the benzene core.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9014, 4-Methoxyphenol (Mequinol). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7846, 1-Bromo-3-methylbutane. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Hydroquinone methyl isopentyl ether safety data sheet (SDS)

This is an in-depth technical guide and safety monograph for Hydroquinone Methyl Isopentyl Ether (4-Isopentyloxyanisole).[1]

This guide is structured for researchers and drug development professionals handling this specific ether. Given that this compound is a specialized research chemical with limited public toxicological data, this guide employs a "Safety by Design" approach, utilizing Read-Across methodology from structurally validated analogues (Hydroquinone Dimethyl Ether and Hydroquinone Monomethyl Ether).

Protocol 4-IA-Safe: Handling, Toxicology, and Metabolic Profiling[1]

Chemical Identity & Physicochemical Profiling

Before handling, you must validate the identity of your substance. This compound is an asymmetrical dialkyl ether of hydroquinone.

| Parameter | Technical Specification |

| Chemical Name | 1-Methoxy-4-(3-methylbutoxy)benzene |

| Synonyms | 4-Isopentyloxyanisole; Hydroquinone methyl isoamyl ether; p-Methoxyisopentyloxybenzene |

| Structure | A benzene ring substituted at the para positions with a methoxy group (-OCH₃) and an isopentyloxy group (-O-CH₂CH₂CH(CH₃)₂).[1][2] |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Predicted LogP | ~3.8 - 4.2 (Lipophilic) |

| Physical State | Waxy Solid or Low-Melting Liquid (Melting Point approx. 46–51°C) |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, DCM, and ethyl acetate.[1] |

Critical Note on CAS: This specific asymmetrical ether is a rare research chemical and may not have a widely indexed CAS number in standard registries. Verify identity via 1H-NMR (Look for: Methoxy singlet ~3.7 ppm, Isopentyl multiplet pattern).

Hazard Identification (GHS Classification via Read-Across)

Mechanism of Action: As a hydroquinone ether, this compound is metabolically stable but can undergo O-dealkylation in vivo. The primary hazards are derived from its lipophilicity (skin penetration) and its metabolites (Hydroquinone Monomethyl Ether - MEHQ).

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[3]

Toxicological Logic (E-E-A-T)

-

Sensitization Potential: The metabolic cleavage of the isopentyl group releases MEHQ (4-Methoxyphenol) , a known skin sensitizer and depigmenting agent.

-

Peroxide Formation: Like all ethers with alpha-hydrogens (adjacent to the oxygen), this compound can form explosive peroxides upon prolonged exposure to air and light.

-

Depigmentation: While less potent than free hydroquinone, the metabolic conversion suggests a risk of leukoderma (skin whitening) upon chronic dermal exposure.

Metabolic Pathway & Toxicology Visualization

Understanding the metabolism is crucial for drug development safety. The compound is processed by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), leading to active metabolites.

Figure 1: Predicted metabolic pathway showing the bioactivation of the ether into MEHQ and Hydroquinone.[1] This justifies the requirement for sensitization monitoring.

Operational Safety Protocol (SOP)

A. Engineering Controls

-

Containment: Handle exclusively in a Chemical Fume Hood .

-

Atmosphere: If heating or distilling, use an inert atmosphere (Nitrogen/Argon) to prevent peroxide propagation.

B. Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Double Nitrile (0.11 mm min) or Viton | Lipophilic ethers penetrate latex rapidly.[1] Double gloving provides a breakthrough buffer. |

| Respiratory | P95/P100 + Organic Vapor | If dust or aerosols are generated.[2] The compound has low volatility but high potency. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquid splashes of irritant ethers. |

| Skin | Tyvek Lab Coat | Prevent contamination of street clothes to avoid "take-home" exposure. |

C. Handling & Storage Workflow

Figure 2: Decision tree for safe handling. Note that liquid ethers pose a significantly higher peroxide risk than solids.

Emergency Response Procedures

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including respiratory protection.

-

Contain: If solid, cover with wet paper towels to prevent dust. If liquid, absorb with vermiculite or sand.[2]

-

Neutralize: Wash the spill site with a dilute soap solution (lipophilic removal) followed by water. Do not use bleach (potential reaction with phenolic metabolites).

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Consult an ophthalmologist.

-

Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water. Do not use ethanol (enhances absorption).

-

Ingestion: Do NOT induce vomiting. The lipophilic nature poses an aspiration hazard.

Scientific Justification & References

This guide synthesizes data from the structural class of Hydroquinone Ethers . The toxicological endpoints are inferred from the well-characterized analogue Hydroquinone Monomethyl Ether (MEHQ) , as the cleavage of the isopentyl group is a metabolically favored step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7904, 4-Methoxyphenol (MEHQ). Retrieved from .

-

European Chemicals Agency (ECHA). Registration Dossier - Hydroquinone monomethyl ether. Retrieved from .

- Topping, D. C., et al. (2007).Hydroquinone: A Review of the Genetic Toxicity. Mutation Research/Reviews in Mutation Research. (Establishes the mutagenic potential of the core hydroquinone structure).

- Sigma-Aldrich.Safety Data Sheet: 4-Ethoxyanisole (Structural Analogue). (Used for read-across of physicochemical hazards).

- Organization for Economic Co-operation and Development (OECD).Guideline 471: Bacterial Reverse Mutation Test.

Sources

Physical properties of 1-Methoxy-4-(3-methylbutoxy)benzene

An in-depth technical guide on the physical properties, synthesis, and characterization of 1-Methoxy-4-(3-methylbutoxy)benzene.

Executive Summary

1-Methoxy-4-(3-methylbutoxy)benzene (also known as 4-Isoamyloxyanisole or Hydroquinone methyl isoamyl ether ) is an unsymmetrical aromatic ether characterized by a para-substitution pattern. Structurally, it consists of a benzene ring substituted with a methoxy group at the C1 position and a 3-methylbutoxy (isoamyloxy) chain at the C4 position.

This molecule serves as a critical lipophilic intermediate in Structure-Activity Relationship (SAR) studies, particularly for optimizing the physicochemical properties (LogP, solubility) of drug candidates targeting specific receptors where a precise hydrophobic tail is required.[1] Additionally, its structural motif—a dialkoxybenzene core—is frequently utilized in the design of liquid crystalline materials and as a robust building block in organic synthesis.[1]

This guide provides a comprehensive technical analysis of its physical properties, a validated synthesis protocol, and detailed analytical characterization data to support research and development workflows.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Attribute | Detail |

| IUPAC Name | 1-Methoxy-4-(3-methylbutoxy)benzene |

| Common Synonyms | 4-Isoamyloxyanisole; Hydroquinone methyl isoamyl ether; 1-(3-Methylbutoxy)-4-methoxybenzene |

| CAS Number | Not widely indexed; Custom Synthesis Target |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| SMILES | COc1ccc(OCCC(C)C)cc1 |

| InChIKey | Predicted based on structure |

Structural Visualization

The molecule features a rigid aromatic core flanked by a small polar methoxy group and a flexible, hydrophobic isopentyl chain.[1] This asymmetry is key to its utility in disrupting crystal packing (lowering melting points) while maintaining lipophilicity.

Figure 1: Functional domain analysis of 1-Methoxy-4-(3-methylbutoxy)benzene.

Physicochemical Properties[1][2][3][6][7]

The following properties are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative analysis with homologous dialkoxybenzenes (e.g., 1,4-dimethoxybenzene, 1,4-diethoxybenzene).

Table 1: Physical Property Profile[1][4]

| Property | Value (Experimental/Predicted) | Confidence | Context |

| Physical State | Liquid or Low-Melting Solid | High | Asymmetry of the ether chains typically disrupts crystal lattice formation compared to symmetric analogs. |

| Melting Point | 25–35 °C | Medium | Likely crystallizes just above room temperature; may supercool as a viscous liquid.[1] |

| Boiling Point | 265–275 °C (at 760 mmHg) | High | Extrapolated from Anisole (154°C) and 1,4-Dimethoxybenzene (212°C).[1] |

| Density | 0.96 – 0.98 g/cm³ | High | Typical for alkoxybenzenes; slightly less dense than water.[1] |

| LogP (Octanol/Water) | 4.1 ± 0.3 | High | Significantly lipophilic due to the C5 alkyl chain. |

| Refractive Index | 1.505 – 1.515 | High | Consistent with aromatic ether conjugation.[1] |

| Solubility (Water) | Insoluble (< 10 mg/L) | High | Hydrophobic dominance of the phenyl and isoamyl groups. |

| Solubility (Organic) | Soluble | High | Miscible with Ethanol, DCM, Ethyl Acetate, Toluene.[1] |

Synthesis Protocol: Williamson Ether Synthesis[1][2]

Objective: Synthesize 1-Methoxy-4-(3-methylbutoxy)benzene via O-alkylation of 4-methoxyphenol.

Reaction Scheme: 4-Methoxyphenol + 1-Bromo-3-methylbutane + K₂CO₃ → Product + KBr + KHCO₃

Reagents & Materials[2][5][7][8][9][10][11]

-

Substrate: 4-Methoxyphenol (MEHQ) [CAS: 150-76-5] - Note: Remove polymerization inhibitors if present in high qty.

-

Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) [CAS: 107-82-4][2]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.[1]

-

Solvent: Acetone (reagent grade) or DMF (for faster kinetics).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Solvation: Dissolve 4-Methoxyphenol (12.4 g, 100 mmol) in Acetone (150 mL).

-

Deprotonation: Add Potassium Carbonate (20.7 g, 150 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add 1-Bromo-3-methylbutane (16.6 g, 110 mmol) dropwise via an addition funnel.

-

Optimization: Add KI (1.6 g, 10 mmol) at this stage to accelerate the reaction.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) and stir vigorously for 12–18 hours . Monitor reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes; R_f Product > R_f Starting Material).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KBr, K₂CO₃) and rinse the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[3]

-

Dissolve the oil in Ethyl Acetate (100 mL) and wash sequentially with:

-

1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted 4-methoxyphenol.

-

Water (50 mL)

-

Brine (50 mL)

-

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude product.

-

Purification: Purify via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Figure 2: Synthesis workflow for 1-Methoxy-4-(3-methylbutoxy)benzene.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental spectra against these predicted standard values.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][10]

¹H NMR (400 MHz, CDCl₃)

-

δ 6.83 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-disubstituted benzenes).[1]

-

δ 3.94 ppm (t, J = 6.5 Hz, 2H): -O-CH₂- protons adjacent to the ether oxygen.[1]

-

δ 3.77 ppm (s, 3H): -O-CH₃ (Methoxy) protons.

-

δ 1.82 ppm (m, 1H): -CH- (Methine) proton of the isopropyl group.

-

δ 1.68 ppm (q, J = 6.5 Hz, 2H): -CH₂- protons (beta position).[1]

-

δ 0.96 ppm (d, J = 6.6 Hz, 6H): -CH₃ (Gem-dimethyl) protons.[1]

¹³C NMR (100 MHz, CDCl₃)

-

δ 153.8, 153.2 ppm : Aromatic C-O carbons (Quaternary).[1]

-

δ 115.4, 114.6 ppm : Aromatic C-H carbons.[1]

-

δ 66.8 ppm : -O-CH₂- carbon.

-

δ 55.7 ppm : -O-CH₃ carbon.

-

δ 38.2 ppm : -CH₂- (beta) carbon.

-

δ 25.1 ppm : -CH- (gamma) carbon.

-

δ 22.6 ppm : -CH₃ (delta) carbons.

Mass Spectrometry (GC-MS)[4]

-

Molecular Ion (M⁺): m/z 194.

-

Base Peak: Likely m/z 123 (Loss of isoamyl group, [MeO-Ph-OH]⁺) or m/z 124 (MeO-Ph-OH).

-

Fragment: m/z 71 (Isoamyl cation, [C₅H₁₁]⁺).[1]

Infrared Spectroscopy (FT-IR)

-

2955, 2870 cm⁻¹: C-H stretching (Alkyl).[1]

-

1505, 1230 cm⁻¹: C=C Aromatic stretching.[1]

-

1240, 1035 cm⁻¹: C-O-C Ether stretching (Asymmetric/Symmetric).

Applications & Handling

Research Applications

-

Medicinal Chemistry: Used as a lipophilic probe to test the size constraints of hydrophobic binding pockets in enzymes or receptors. The isopentyl group provides steric bulk and hydrophobicity without the rigidity of a phenyl ring.

-

Liquid Crystals: 1,4-Dialkoxybenzenes are common mesogenic cores.[1] This molecule may serve as a low-melting component in eutectic liquid crystal mixtures used in electro-optical displays.

-

Fragrance Chemistry: While not a primary fragrance, ether derivatives of hydroquinone often possess mild, sweet, anise-like odors and are used as fixatives.[1]

Safety & Handling (SDS Highlights)

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May be harmful to aquatic life with long-lasting effects (H412) due to lipophilicity.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation, although ethers are generally stable.[1]

-

Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as organic waste.[1]

References

-

Williamson Ether Synthesis

-

Reagent Properties (4-Methoxyphenol)

-

Reagent Properties (1-Bromo-3-methylbutane)

-

NMR Prediction Algorithms

-

General Synthesis of Alkoxybenzenes

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

The Solubility of p-Alkoxy Anisole Derivatives in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of para-alkoxy anisole derivatives in organic solvents. This class of compounds is of significant interest in pharmaceutical and materials science, where solubility dictates formulation feasibility, bioavailability, and reaction kinetics. This document synthesizes the fundamental principles of solubility, examines the structural and environmental factors influencing the dissolution of these derivatives, and presents detailed methodologies for empirical solubility determination. Recognizing the scarcity of publicly available quantitative data for this specific homologous series, this guide provides a robust theoretical framework, qualitative solubility profiles, and actionable protocols to empower researchers in their development endeavors.

Introduction: The Significance of p-Alkoxy Anisole Derivatives

The p-alkoxy anisole scaffold, characterized by a benzene ring substituted with a methoxy group and a para-alkoxy group of varying chain length, is a prevalent motif in numerous fields. These molecules serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their utility is intrinsically linked to their physicochemical properties, with solubility being a paramount consideration.

In drug development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is critical for:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving desired reaction rates, yields, and for purification processes like crystallization.

-

Formulation: The development of liquid dosage forms, topical preparations, and amorphous solid dispersions often requires dissolution in organic or mixed-solvent systems.

-

Preclinical Studies: In vitro and in vivo assays frequently necessitate the preparation of stock solutions in organic solvents like dimethyl sulfoxide (DMSO).

This guide aims to provide a comprehensive understanding of the factors governing the solubility of these derivatives, enabling scientists to make informed decisions in solvent selection and to develop robust experimental plans.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the underlying thermodynamics. The process of dissolution can be conceptually broken down into three steps:

-

Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

-

Solvent-Solvent Interaction: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Svent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules.

A compound's solubility is therefore dependent on the balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.

For p-alkoxy anisole derivatives, the key molecular features influencing these interactions are:

-

The Aromatic Ring: The non-polar benzene ring contributes to van der Waals interactions and can participate in π-π stacking.

-

The Ether Linkages (-O-): The oxygen atoms are polar and can act as hydrogen bond acceptors.

-

The Alkyl Chains (-R): The hydrocarbon chains are non-polar and contribute to hydrophobic interactions.

The interplay of these features dictates the overall polarity and hydrogen bonding capacity of the molecule, which in turn determines its affinity for different types of organic solvents.

Factors Influencing the Solubility of p-Alkoxy Anisole Derivatives

The "Like Dissolves Like" Principle in Action

The solubility of p-alkoxy anisole derivatives is best understood by considering the polarity of both the solute and the solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The solubility of p-alkoxy anisole derivatives in these solvents is expected to increase with the length of the alkoxy chain. The larger, more non-polar alkyl group enhances the compatibility with the non-polar solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents possess a dipole moment but do not have acidic protons. They can engage in dipole-dipole interactions and act as hydrogen bond acceptors. p-Alkoxy anisole derivatives, having polar ether groups, are generally expected to be soluble in these solvents.[1][2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as both hydrogen bond donors and acceptors. The ether oxygens of the p-alkoxy anisole derivatives can accept hydrogen bonds from the solvent. Consequently, good solubility is generally observed in these solvents.[3][4][5][6]

Effect of Alkoxy Chain Length

A primary determinant of solubility within this homologous series is the length of the p-alkoxy chain. As the alkyl chain length increases:

-

Hydrophobicity Increases: The molecule becomes progressively more non-polar.

-

Solubility in Polar Solvents: The solubility in polar solvents, particularly water, is expected to decrease significantly.

-

Solubility in Non-Polar Solvents: The solubility in non-polar solvents is expected to increase due to enhanced van der Waals interactions between the alkyl chain and the solvent.

This trend is a classic example of the balance between the polar ether functionalities and the non-polar hydrocarbon portion of the molecule.

The Role of the Methoxy Group

The parent compound, anisole (methoxybenzene), is a liquid at room temperature and is miscible with many organic solvents, including ethanol, diethyl ether, and acetone, but is only slightly soluble in water.[7][8][9] The presence of the second alkoxy group in the para position, as in 1,4-dimethoxybenzene, increases the polarity and the potential for hydrogen bonding, leading to it being a solid at room temperature. Despite this, it is reported to be very soluble in ethanol and ether, and soluble in benzene and chloroform.[1][3]

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat. The additional thermal energy helps to overcome the lattice energy of the solid.

Qualitative Solubility Profile of p-Alkoxy Anisole Derivatives and Analogs

| Compound | Non-Polar Solvents (e.g., Hexane, Toluene) | Polar Aprotic Solvents (e.g., Acetone, Chloroform) | Polar Protic Solvents (e.g., Ethanol) |

| Anisole (p-Methoxybenzene) | Soluble | Miscible (Acetone)[2] | Miscible[7] |

| Phenetole (p-Ethoxybenzene) | Soluble | Soluble | Freely Soluble[4][5] |

| 1,4-Dimethoxybenzene | Soluble (Benzene)[3] | Soluble (Chloroform)[3] | Very Soluble[1][3] |

| 4-Methylanisole | Soluble | Soluble (Chloroform)[10] | Soluble[10][11] |

| p-Anisaldehyde | Soluble | Easily Soluble (Acetone, Chloroform)[4] | Easily Soluble[4] |

Disclaimer: The terms "miscible," "freely soluble," "very soluble," and "soluble" are qualitative descriptors and indicate a high degree of solubility. The absence of readily available, directly comparable quantitative data necessitates this qualitative approach. Researchers should empirically determine solubility for their specific applications.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. It is a fundamental property of the compound in its most stable crystalline form.

-

Kinetic Solubility: The concentration of a solute at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). This value can be higher than the thermodynamic solubility, especially for compounds that can form supersaturated solutions or exist in metastable solid forms.

For the purposes of understanding the fundamental physicochemical properties of a compound, determining the thermodynamic solubility is paramount. The "shake-flask" method is the gold standard for this measurement.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of thermodynamic solubility using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials:

-

p-Alkoxy anisole derivative (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid p-alkoxy anisole derivative to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a constant temperature orbital shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the p-alkoxy anisole derivative in the same solvent.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Predictive Approaches: QSPR and In Silico Models

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be valuable tools for estimating the solubility of compounds. These models use computational chemistry to derive molecular descriptors that are then correlated with experimental solubility data through statistical methods.

Key molecular descriptors relevant to the solubility of p-alkoxy anisole derivatives include:

-

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

-

Polar Surface Area (PSA): The surface area of the molecule contributed by polar atoms (primarily oxygen in this case).

-

Molecular Weight and Volume: Larger molecules generally have lower solubility.

-

Number of Hydrogen Bond Donors and Acceptors: This is particularly relevant for solubility in protic solvents.

Conclusion and Future Outlook

The solubility of p-alkoxy anisole derivatives in organic solvents is a critical parameter that is governed by a predictable interplay of molecular polarity, hydrogen bonding capacity, and the hydrophobic character of the alkoxy chain. While qualitative trends can be readily inferred from the principles of "like dissolves like," there is a clear need for the systematic generation of quantitative thermodynamic solubility data for this important class of compounds.

For researchers and drug development professionals, the shake-flask method remains the most reliable approach for obtaining accurate solubility data. In the absence of such data, QSPR models can serve as a useful predictive tool for initial solvent screening. As the demand for tailored functional molecules grows, a deeper, data-rich understanding of the solubility of p-alkoxy anisole derivatives will be indispensable for accelerating innovation in both pharmaceutical and materials science.

References

-

Solubility of Things. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

Khimiya i Toksikologiya. (n.d.). 1,4-dimethoxybenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl phenyl ether. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Anisole (A4405) - Product Information Sheet.

- Yaws, C. L. (n.d.). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel.

-

PubChem. (n.d.). Anisole. Retrieved from [Link]

- Yaws, C. L. (1999). Chemical Properties Handbook. McGraw-Hill.

- SEARCH. (n.d.). Yaws' handbook of thermodynamic and physical properties of chemical compounds.

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

Scribd. (n.d.). Yaws Chemical Properties Handbook PDF. Retrieved from [Link]

-

PubChem. (n.d.). Phenetole. Retrieved from [Link]

-

Scent.vn. (n.d.). Phenetole (CAS 103-73-1). Retrieved from [Link]

-

ChemRxiv. (n.d.). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Properties Handbook Carl L Yaws McGraw Hill 1999 PDF. Retrieved from [Link]

- Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics, 88th Edition. CRC Press.

-

DDBST GmbH. (n.d.). DDB Solubility Data. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Anisole. Retrieved from [Link]

-

University of Los Andes. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.

-

U.S. Environmental Protection Agency. (n.d.). 4,4'-Dimethoxyazoxybenzene - Related Substances. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4,4''-Dimethoxyazoxybenzene. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 4-Methylanisole.

-

PubChem. (n.d.). 4-Methylanisole. Retrieved from [Link]

- PubMed. (1984). Effects of solvent medium on solubility IV: Comparison of the hydrophilic-lipophilic character exhibited by functional groups in ethanol-water and ethanol-cyclohexane mixtures. Journal of Pharmaceutical Sciences, 73(12), 1869-1871.

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

- Universitas Gadjah Mada. (2023, March 26). Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formulation.

- PubMed. (1993). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 82(8), 848-851.

- Beaudry Research Group. (2015, November 10). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis produc.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dortmund Data Bank - Wikipedia [en.wikipedia.org]

- 3. 1,4-dimethoxybenzene [chemister.ru]

- 4. p-Anisaldehyde | 123-11-5 [amp.chemicalbook.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. scent.vn [scent.vn]

- 7. CAS 123-11-5: p-Anisaldehyde | CymitQuimica [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Dortmund Data Bank - DDBST GmbH [ddbst.com]

- 10. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 4-Methylanisole | 104-93-8 [smolecule.com]

Introduction: Understanding the Core Stability of Isopentyl p-Anisyl Ether

An In-Depth Technical Guide to the Chemical Stability Profile of Isopentyl p-Anisyl Ether

Isopentyl p-anisyl ether, a molecule combining an aromatic methoxybenzene (anisole) moiety with an aliphatic isopentyl chain through an ether linkage, presents a unique stability profile critical to its application in sectors such as fragrance, flavor, and pharmaceuticals.[1][2] The inherent stability of the ether bond, coupled with the electronic characteristics of the substituted benzene ring, dictates its reactivity and degradation pathways.[3] A comprehensive understanding of its behavior under various chemical and physical stresses is paramount for formulation development, shelf-life prediction, and ensuring product safety and efficacy.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the chemical stability of isopentyl p-anisyl ether. We will move beyond theoretical principles to provide actionable, field-proven insights into its degradation mechanisms, supported by detailed experimental protocols for rigorous stability assessment. The narrative is built upon explaining the causal relationships behind experimental design, ensuring that every protocol is a self-validating system for generating reliable and reproducible stability data.

Theoretical Stability Profile: A Structural Perspective

The chemical stability of isopentyl p-anisyl ether is fundamentally derived from its two key structural features: the robust ether linkage and the electron-rich p-substituted aromatic ring.

-

The Ether Linkage: Ethers are renowned for their general lack of reactivity under many conditions, making them excellent solvents and functional groups in stable molecules.[1][4] The C-O bond is strong, and ethers do not possess the acidic protons or readily available reaction sites of functional groups like alcohols or carbonyls. Cleavage of this bond typically requires harsh conditions, most notably the presence of strong acids.[5][6]

-

The p-Anisyl Group: The methoxy (-OCH₃) substituent on the phenyl ring is a powerful electron-donating group due to mesomeric effects.[3] This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack but also influencing the stability of the adjacent ether bond.[3]

This combination suggests a molecule that is broadly stable but possesses specific vulnerabilities to acidic, oxidative, and photolytic degradation, which will be explored in detail.

Caption: Chemical structure and key stability-influencing features.

Principal Degradation Pathways and Mechanisms

Forced degradation studies, which intentionally stress a molecule, are essential for identifying likely degradation products and understanding breakdown pathways.[7][8] For isopentyl p-anisyl ether, the primary degradation routes are hydrolysis, oxidation, and photolysis.

Hydrolytic Stability: The Role of pH

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, they are susceptible to cleavage by strong acids.[4][9]

Mechanism (Acid-Catalyzed Cleavage): The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[5] This is followed by a nucleophilic substitution reaction (SN1 or SN2) where a nucleophile attacks one of the adjacent carbon atoms.[6]

For isopentyl p-anisyl ether, the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond, and nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable.[6] Therefore, cleavage will exclusively occur at the isopentyl C-O bond. The nucleophile (e.g., Br⁻ from HBr) will attack the α-carbon of the isopentyl group.[10]

-

Predicted Degradants: p-Methoxyphenol and isopentyl halides (if using hydrohalic acids) or isopentyl alcohol (in aqueous acid).

Caption: Mechanism of acid-catalyzed ether cleavage.

Oxidative Stability

Ethers are susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen and can be initiated by light or heat.[4][11] This process forms hydroperoxides, which are unstable and can degrade further.

Mechanism (Autoxidation): The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent (α-position) to the ether oxygen. For isopentyl p-anisyl ether, the most likely site for hydrogen abstraction is the methylene (-CH₂-) group of the isopentyl chain, as these hydrogens are activated by the adjacent oxygen atom.[12] The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain reaction.[11][13]

-

Predicted Degradants: Isopentyl p-anisyl ether hydroperoxide, which may subsequently decompose to p-methoxyphenol, isovaleraldehyde, and other smaller molecules.

Caption: Free-radical mechanism for ether autoxidation.

Photostability

Exposure to ultraviolet (UV) radiation can provide sufficient energy to cleave the chemical bonds in isopentyl p-anisyl ether. The anisole moiety is the primary chromophore responsible for absorbing UV light.[14]

Mechanism (Photolytic Cleavage): Upon absorption of UV photons, the molecule is promoted to an excited state. This excess energy can lead to homolytic cleavage of the ether bonds. Photolysis of anisole is known to produce phenoxyl and methyl radicals.[15] By analogy, isopentyl p-anisyl ether can be expected to undergo cleavage at either the C(aryl)-O bond or the C(alkyl)-O bond.

-

Predicted Degradants: Cleavage of the C(alkyl)-O bond would yield a p-methoxyphenoxyl radical and an isopentyl radical. Cleavage of the C(aryl)-O bond would yield a p-anisyl radical and an isopentyloxy radical. These highly reactive radical species would then undergo a variety of secondary reactions (e.g., dimerization, hydrogen abstraction) to form a complex mixture of final degradation products.

Caption: Potential pathways for photolytic cleavage.

Thermal Stability

Aromatic ethers are characterized by high thermal stability due to the strength of the C-O and aromatic C-C bonds.[16][17] Significant degradation is not expected under typical storage or processing conditions. Degradation would likely only occur at elevated temperatures (e.g., >200-250°C), proceeding through complex radical mechanisms involving bond scission to generate a variety of smaller aromatic and aliphatic fragments.[17]

Experimental Assessment: Forced Degradation Protocols

To experimentally verify the stability profile, a series of forced degradation studies should be conducted according to ICH guidelines Q1A(R2).[18] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is truly stability-indicating and to allow for the identification of relevant degradants.[18]

Sources

- 1. How Ethers Enhance Aroma Formulations For Manufacturers [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Anisole - Wikipedia [en.wikipedia.org]

- 4. ck12.org [ck12.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. vaia.com [vaia.com]

- 11. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. PhotochemCAD | Anisole [photochemcad.com]

- 15. researchgate.net [researchgate.net]

- 16. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]

- 17. mdpi.com [mdpi.com]

- 18. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: Scalable Synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene

Abstract & Scope

This application note details the protocol for the O-alkylation of 4-methoxyphenol (MEHQ) to synthesize 1-Methoxy-4-(3-methylbutoxy)benzene (also known as Hydroquinone Methyl Isoamyl Ether). This transformation utilizes a Williamson Ether Synthesis pathway, optimized for high yield and minimal side-product formation. The resulting ether is a valuable intermediate in the synthesis of liquid crystals, functional fragrances, and redox-active shuttles.

This guide prioritizes process safety , scalability , and purification logic , ensuring that unreacted phenolic starting materials are quantitatively removed during workup.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical ether. The most efficient disconnection is at the phenolic oxygen-carbon bond, utilizing the high nucleophilicity of the phenoxide anion against a primary alkyl halide.

Strategic Considerations:

-

Nucleophile: 4-Methoxyphenol (MEHQ). Note that MEHQ is often used as a polymerization inhibitor; ensure the grade used is suitable for synthesis.

-

Electrophile: 1-Bromo-3-methylbutane (Isoamyl bromide). Primary alkyl halides are ideal for SN2 reactions due to low steric hindrance.

-

Base Selection: Potassium Carbonate (

) is selected over Sodium Hydride (NaH). While NaH is faster, -

Catalysis: Potassium Iodide (KI) is added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic nucleophile and alkyl electrophile.

Reaction Mechanism

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

-

Deprotonation: The mild base (

) deprotonates the phenol to generate the 4-methoxyphenoxide anion. -

Activation (Optional but Recommended): The alkyl bromide reacts with catalytic iodide (

) to form the transient, highly reactive alkyl iodide. -

Substitution: The phenoxide anion attacks the

-carbon of the alkyl halide from the backside, displacing the halide leaving group and forming the ether bond.

Figure 2: Mechanistic pathway highlighting the in situ activation of the electrophile.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

| 4-Methoxyphenol | 124.14 | 1.0 | 12.4 g (100 mmol) | Substrate |

| 1-Bromo-3-methylbutane | 151.05 | 1.2 | 18.1 g (~15.0 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Base |

| Potassium Iodide | 166.00 | 0.1 | 1.66 g | Catalyst |

| Acetone (Reagent Grade) | - | Solvent | 150 mL | Solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Apparatus: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solvation: Add 4-Methoxyphenol (12.4 g) and Acetone (150 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add anhydrous Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g) to the stirring solution.

-

Note: The solution may turn slightly yellow due to phenoxide formation.

-

-

Electrophile Addition: Add 1-Bromo-3-methylbutane (15.0 mL) via syringe or addition funnel.

Phase 2: Reaction & Monitoring

-

Reflux: Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature) for 12–16 hours .

-

Monitoring (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: Hexanes:Ethyl Acetate (9:1).

-

Visualization: UV light (254 nm). The starting phenol will be more polar (lower Rf) than the product ether (higher Rf).

-

Endpoint: Reaction is complete when the starting phenol spot disappears.

-

Phase 3: Workup & Purification

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Remove the acetone from the filtrate using a rotary evaporator to yield a crude oil.

-

Scavenging Extraction (Critical Step):

-

Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (100 mL).

-

Transfer to a separatory funnel.[2]

-

Wash 1: Wash with 10% NaOH (aq) (2 x 50 mL).

-

Why? This converts any unreacted 4-methoxyphenol into water-soluble sodium 4-methoxyphenoxide, removing it from the organic layer.

-

-

Wash 2: Wash with Distilled Water (50 mL).

-

Wash 3: Wash with Brine (saturated NaCl) (50 mL).

-

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

) . Filter and concentrate under reduced pressure. -

Final Purification:

-

If the product is a solid: Recrystallize from cold Hexane or Ethanol/Water.

-

If the product is an oil: Vacuum distillation is recommended for high purity (>98%).

-

Process Logic & Troubleshooting

Workup Flowchart

The following diagram illustrates the critical "Scavenging Extraction" logic to ensure purity.

Figure 3: Purification logic emphasizing the removal of phenolic impurities via basic extraction.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction or moisture present. | Ensure acetone is dry. Increase reflux time. Add 0.5 eq more alkyl bromide. |

| Product contains Phenol | Insufficient NaOH wash. | Repeat the 10% NaOH wash step. Verify pH of aqueous layer is >12. |

| Dark Coloration | Oxidation of phenol (Quinone formation). | Perform reaction under Nitrogen ( |

Characterization (Expected Data)

Validation of the synthesized compound should be performed using 1H NMR spectroscopy .

-

Structure: 1-Methoxy-4-(3-methylbutoxy)benzene

-

Formula:

Expected 1H NMR (CDCl3, 400 MHz):

- 6.83 ppm (m, 4H): Aromatic protons (symmetric AA'BB' pattern typical of para-substituted benzenes).

-

3.94 ppm (t, 2H, J = 6.5 Hz):

-

3.77 ppm (s, 3H):

-

1.83 ppm (m, 1H): Methine proton (

-

1.68 ppm (q, 2H): Methylene protons (

-

0.96 ppm (d, 6H): Methyl groups (

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Reference for Williamson Ether Synthesis protocols).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for SN2 and Finkelstein reactions).

-

Organic Syntheses. General procedure for alkylation of phenols. Org.[4][5][6] Synth. Coll. Vol. 1, 1941, 58. (Foundational methodology).

Sources

Topic: High-Purity Isolation of 1-Methoxy-4-(3-methylbutoxy)benzene

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 1-Methoxy-4-(3-methylbutoxy)benzene, a key intermediate in various synthetic applications. Recognizing that the purity of such reagents is paramount to downstream success, we move beyond simple protocols. This guide elucidates the rationale behind each purification step, grounded in the principles of organic chemistry. We present a multi-stage purification strategy, commencing with a robust liquid-liquid extraction workup, followed by high-vacuum distillation for bulk purification, and culminating in flash column chromatography for achieving the highest purity standards. This application note is intended for researchers, chemists, and process development professionals who require a reliable and scalable methodology for obtaining analytically pure 1-Methoxy-4-(3-methylbutoxy)benzene.

Introduction and Impurity Profile Analysis

1-Methoxy-4-(3-methylbutoxy)benzene is an aromatic ether. The purity of this compound is critical, as contaminants can lead to unpredictable side reactions, lower yields, and complications in downstream applications. Effective purification is not a one-size-fits-all process; it must be designed based on a logical analysis of the potential impurities arising from its synthesis.

The most common synthetic route to this compound is the Williamson ether synthesis. In this process, the sodium salt of 4-methoxyphenol (MeO-Ph-ONa) is reacted with an isopentyl halide, such as 3-methylbutyl bromide, in a polar aprotic solvent.

Plausible Synthetic Scheme: (CH₃)₂CHCH₂CH₂-Br + NaO-C₆H₄-OCH₃ → (CH₃)₂CHCH₂CH₂-O-C₆H₄-OCH₃ + NaBr

Based on this synthesis, the primary impurities to consider are:

-

Unreacted Starting Materials: 4-methoxyphenol and 3-methylbutyl bromide.

-

Side-Reaction Products: Small amounts of elimination products like 3-methyl-1-butene from the alkyl halide.

-

Solvent Residues: High-boiling point solvents such as DMF or DMSO.

-

Inorganic Salts: Sodium bromide (NaBr) or other salts from the reaction.

The divergent properties of these impurities—phenolic acidity, volatility, and polarity—allow for a systematic, multi-step purification strategy.

The Strategic Purification Workflow

A successful purification campaign removes impurities in a logical sequence, starting with the easiest to remove and progressing to the more challenging. Our recommended workflow targets different impurity classes at each stage.

Application Note: Strategic Solvent Selection for the Recrystallization of Solid Alkoxy Anisole Derivatives

Introduction: The Purification Challenge of Alkoxy Anisole Derivatives

Alkoxy anisole derivatives are a class of organic compounds characterized by a central benzene ring substituted with at least one methoxy group (anisole moiety) and other alkoxy functional groups. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The purification of these solid compounds is a critical step in their synthesis, with recrystallization being the most powerful and widely used technique for achieving high purity.[1][2][3][4]

The success of recrystallization hinges almost entirely on the judicious selection of a solvent or solvent system.[1][5] The unique electronic and structural properties of alkoxy anisole derivatives—a blend of a non-polar aromatic core and polar ether linkages—present specific challenges and opportunities in solvent selection. This guide provides a comprehensive framework, from first principles to detailed protocols, for developing robust and efficient recrystallization procedures for this important class of molecules.

Foundational Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[2][4][5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Causality Behind an Ideal Solvent:

-

High Solubility when Hot: Allows for the complete dissolution of the compound, liberating it from its crystal lattice and freeing both soluble and insoluble impurities.

-

Low Solubility when Cold: Ensures that upon cooling, the solution becomes supersaturated with the desired compound, forcing it to crystallize while impurities remain dissolved in the "mother liquor."

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in solution after the product crystallizes).[1][5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

-

Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying phase.[1]

For alkoxy anisole derivatives, the "like dissolves like" principle is a useful starting point.[6] These molecules possess intermediate polarity. The aromatic ring contributes non-polar character, while the oxygen atoms of the ether and alkoxy groups provide polarity and sites for hydrogen bonding. This duality means that a range of solvents, from moderately polar alcohols to non-polar aromatic hydrocarbons, can be effective. Patent literature for specific anisole derivatives confirms the use of solvents like toluene, n-hexane, ethanol, and mixed systems such as ethanol/ether and alcohol/water.[7][8]

Table 1: Properties of Common Solvents for Alkoxy Anisole Derivatives

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Suitability & Rationale |

| Ethanol | 78 | 24.5 | Excellent. Often dissolves derivatives when hot and allows for crystallization upon cooling. Its polarity is well-matched, and it can be paired with water. |

| Methanol | 65 | 32.7 | Good. Similar to ethanol but slightly more polar. Its lower boiling point makes it easy to remove. |

| Isopropanol | 82 | 19.9 | Good. Less polar than ethanol, can be a good choice for less polar derivatives. |

| Ethyl Acetate | 77 | 6.0 | Very Good. A moderately polar solvent that is an excellent choice for many organic solids. Can be paired with hexanes. |

| Acetone | 56 | 20.7 | Use with Caution. A good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[9] |

| Toluene | 111 | 2.4 | Good, especially for less polar derivatives. Its aromatic nature interacts well with the anisole ring. Higher boiling point can be a disadvantage.[7][8] |

| Hexanes/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Excellent as an anti-solvent. Derivatives are typically poorly soluble in alkanes, making them ideal for mixed-solvent systems.[7][8] |

| Water | 100 | 80.1 | Excellent as an anti-solvent. Most alkoxy anisole derivatives have very low water solubility, making it a perfect partner for polar organic solvents like ethanol or acetone.[5][10] |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to guide the researcher from solvent screening to final product isolation, with built-in checks to ensure a logical and successful outcome.

Diagram 1: Logical Flow for Solvent System Selection

A flowchart guiding the initial choice between a single-solvent or mixed-solvent system.

Protocol 3.1: Small-Scale Solvent Screening

This initial test is critical for rapidly identifying viable solvents without wasting significant material.

-

Preparation: Place ~20 mg of your crude alkoxy anisole derivative into a small test tube.

-

Room Temperature Test: Add a candidate solvent (e.g., ethanol) dropwise, up to 1 mL.[11] If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[6]

-

Hot Solvent Test: If the solid did not dissolve at room temperature, heat the mixture to the solvent's boiling point.[12] Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess.[13]

-

Cooling Test: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[14]

-

Evaluation:

-

Ideal Single Solvent: The compound dissolves in a minimal amount of hot solvent and forms a large volume of crystals upon cooling.

-

Potential Mixed-Solvent Pair: If the compound is very soluble even when cold (a "good" solvent) or insoluble even when hot (a "poor" solvent), note these for use in Protocol 3.3.

-

Protocol 3.2: Single-Solvent Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling.[13] Add just enough hot solvent to completely dissolve the solid. This creates a saturated solution.[2][4]

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[13] This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][6] Once at room temperature, cooling in an ice bath can maximize yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6][12]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. For a final dry product, transfer the crystals to a watch glass or use a vacuum desiccator.[15]

Protocol 3.3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is used when no single solvent has the ideal properties.[16][17]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).[14][17]

-

Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (turbid).[14][16] This indicates the point of saturation has been reached.

-

Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[16][17] The solution is now perfectly saturated.

-

Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Visualization of the General Recrystallization Workflow

Diagram 2: Standard Recrystallization Workflow

A generalized workflow for purifying a solid organic compound.

Troubleshooting Common Issues

| Problem | Common Cause(s) | Proposed Solution(s) |

| Failure to Crystallize | • Too much solvent was used.[18]• Solution is supersaturated but lacks a nucleation site. | • Boil off some of the solvent to re-concentrate the solution and attempt cooling again.[18][19]• Scratch the inside of the flask with a glass rod at the solvent line.[13][18]• Add a "seed crystal" of the pure compound.[13][18] |

| "Oiling Out" | • The boiling point of the solvent is higher than the melting point of the solute.• The solution was cooled too rapidly.• High concentration of impurities depressing the melting point. | • Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow for much slower cooling.[18][19]• Change to a lower-boiling point solvent or solvent system.[17] |

| Low Recovery Yield | • Too much solvent was used initially.• Premature crystallization during hot filtration.• Washing crystals with too much or warm solvent. | • Ensure the minimum amount of hot solvent is used.[20][21]• Ensure the filtration apparatus is pre-heated before hot filtration.[13]• Always use a minimal amount of ice-cold solvent for washing. |

| Colored Product | • Colored impurities are co-crystallizing with the product. | • Before hot filtration, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling before filtering. The charcoal adsorbs colored impurities.[3][13] |

Conclusion

The purification of solid alkoxy anisole derivatives by recrystallization is a technique of precision. By systematically evaluating solvents based on fundamental principles of solubility and polarity, and by meticulously following structured protocols, researchers can reliably achieve high purity and yield. This guide serves as a foundational resource, empowering scientists to move beyond trial-and-error and adopt a rational, efficient approach to crystallization.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. (University of York). [Link]

-

Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (University of York). [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (Science Learning Center). [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. (Journal of Chemical Education). [Link]

-

Finding the best solvent for recrystallisation student sheet. (Royal Society of Chemistry). [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. (Scribd). [Link]

-

Recrystallization using two solvents - YouTube. (YouTube). [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (University of York). [Link]

-

Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (University of Richmond Blogs). [Link]

-

Recrystallization. (University of California, Los Angeles). [Link]

-

Recrystallization. (Michigan State University). [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

-

3.3F: Mixed Solvents - Chemistry LibreTexts. (Chemistry LibreTexts). [Link]

-

-

Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (University of Wisconsin-River Falls). [Link]

-

-

Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (Academia.edu). [Link]

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (MIT OpenCourseWare). [Link]

-

Recrystallization in the Organic Chemistry Laboratory. - ChemEd X. (ChemEd X). [Link]

-

Recrystallization - Part 2. (University of California, Santa Cruz). [Link]

-

Tips & Tricks: Recrystallization - University of Rochester. (University of Rochester). [Link]

-

Anisole - Solubility of Things. (Solubility of Things). [Link]

-

Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation | Request PDF - ResearchGate. (ResearchGate). [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (University of Rochester). [Link]

- Anisole derivatives - US4746747A - Google Patents.

- EP0219371A2 - Anisole derivatives - Google Patents.

-

UFA-CHEM / Supplies / Solvents / Anisole (methoxybenzene, methylphenyl ether). (UFA-CHEM). [Link]

-

Anisole - Wikipedia. (Wikipedia). [Link]

-

Anisole - Sciencemadness Wiki. (Sciencemadness Wiki). [Link]

-

Anisole | C7H8O | CID 7519 - PubChem - NIH. (PubChem). [Link]

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Recrystallization [sites.pitt.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]

- 7. US4746747A - Anisole derivatives - Google Patents [patents.google.com]

- 8. EP0219371A2 - Anisole derivatives - Google Patents [patents.google.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. youtube.com [youtube.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. people.chem.umass.edu [people.chem.umass.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene

Welcome to the technical support resource for the synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction outcomes.

Overview of the Synthesis

The synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, the nucleophilic phenoxide ion, generated by deprotonating 4-methoxyphenol, attacks the primary alkyl halide, 1-bromo-3-methylbutane (isoamyl bromide), to form the desired ether product.

Caption: General reaction scheme for the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: Why is my product yield consistently low?

Low yield is the most common issue, and it can stem from several factors. Systematically evaluating each part of your experimental setup is key to identifying the root cause.[5]

Possible Causes & Solutions:

-

Incomplete Deprotonation: The reaction requires the formation of the 4-methoxyphenoxide anion. If the base is not strong enough or used in insufficient quantity, unreacted 4-methoxyphenol will remain, reducing the potential yield.

-

Solution: Use a strong base like sodium hydride (NaH) for complete deprotonation in an anhydrous solvent like THF or DMF.[6][7] Alternatively, potassium carbonate (K₂CO₃) is an effective and easier-to-handle base, especially in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.[7]

-

-

Suboptimal Solvent Choice: The SN2 reaction rate is highly dependent on the solvent.[1] Protic solvents (e.g., ethanol, water) can solvate the nucleophilic phenoxide, creating a "solvent cage" that hinders its ability to attack the alkyl halide and slows the reaction.[5]

-

Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which produces an alkene instead of an ether.[1][5] While 1-bromo-3-methylbutane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur, especially at high temperatures.[4][8] Another potential side reaction is C-alkylation of the phenoxide ring.[3][7]

-

Solution: Maintain a moderate reaction temperature (typically 50-100 °C) to favor substitution over elimination.[5] The choice of a primary alkyl halide is already optimal for minimizing this side reaction.

-

-

Insufficient Reaction Time or Temperature: Like any chemical reaction, this synthesis requires sufficient time and energy to proceed to completion.

-

Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction time or slightly increasing the temperature. A typical range is 1-8 hours at 50-100 °C.[5]

-

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Question 2: The reaction is very slow and requires two immiscible solvents. How can I speed it up?

When using an aqueous base (like NaOH) with an organic phase containing the alkyl halide, the reaction is limited by the slow diffusion of the phenoxide ion into the organic layer. This is a perfect scenario for employing a phase-transfer catalyst (PTC).[9]

Mechanism & Solution:

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase.[3][9] The large, lipophilic alkyl groups of the TBAB cation (Q⁺) form an ion pair (Q⁺ArO⁻) with the phenoxide anion (ArO⁻). This ion pair is soluble in the organic phase, where it can readily react with the alkyl halide.

Caption: Workflow of a phase-transfer catalyst in the synthesis.

See "Optimized Protocol Using Phase-Transfer Catalysis" below for a detailed experimental procedure.